3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine
Overview
Description
3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine is a piperidine derivative with significant potential in various scientific fields. Piperidine derivatives are known for their importance in medicinal chemistry and pharmaceutical applications . This compound, with its unique structure, offers a range of possibilities for research and industrial applications.
Preparation Methods
The synthesis of 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to ensure complete hydrogenation. Industrial production methods may vary, but they generally follow similar principles, focusing on efficiency and yield optimization.
Chemical Reactions Analysis
3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its role as a precursor for drug development. Industrially, it can be used in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of the study .
Comparison with Similar Compounds
When compared to other piperidine derivatives, 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine stands out due to its unique sulfonyl group, which can influence its reactivity and biological activity. Similar compounds include 1-(methylsulfonyl)piperidin-4-amine and other substituted piperidines.
Properties
IUPAC Name |
3-methyl-1-propan-2-ylsulfonylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-7(2)14(12,13)11-5-4-9(10)8(3)6-11/h7-9H,4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVSOSSJSADVKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)S(=O)(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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